molecular formula C21H39ClO3 B13723344 (3-Chloro-2-hydroxypropyl) octadec-9-enoate

(3-Chloro-2-hydroxypropyl) octadec-9-enoate

Cat. No.: B13723344
M. Wt: 375.0 g/mol
InChI Key: GQUYTVRTHVOZHT-UHFFFAOYSA-N
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Description

(3-Chloro-2-hydroxypropyl) octadec-9-enoate is a chlorinated fatty acid ester characterized by a 3-chloro-2-hydroxypropyl group esterified to octadec-9-enoic acid (oleic acid). This compound is structurally significant due to the presence of both a reactive chlorine atom and a hydroxyl group on the propyl backbone, which may influence its chemical stability, solubility, and biological interactions.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYTVRTHVOZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-2-hydroxypropyl Compounds

The 3-chloro-2-hydroxypropyl group is commonly introduced via reactions involving epichlorohydrin (1-chloro-2,3-epoxypropane) , a commercially available epoxide with a chlorine substituent. The general synthetic approach includes:

  • Epichlorohydrin ring-opening reactions under controlled conditions to yield 3-chloro-2-hydroxypropyl derivatives.
  • Use of nucleophiles such as amines or alcohols to open the epoxide ring, forming the chlorohydrin functionality.

A notable patented process for synthesizing 3-chloro-2-hydroxypropyl quaternary ammonium salts (which share the chlorohydrin structure) involves reacting epoxy chloropropane with aqueous trimethylamine and hydrochloric acid in water as the medium. The reaction is catalyzed by quaternary ammonium salts such as octadecyl trimethyl ammonium chloride, under mild temperature (23–28 °C) and pH (7–8) conditions for 1.6–2.4 hours. This process achieves high yield (>97%) and purity (>97%) of the chlorohydrin product.

Key parameters from the process:

Parameter Condition/Value
Raw materials molar ratio Epoxy chloropropane : Trimethylamine : HCl = 0.9–1.2 : 1.0–1.3 : 1.1–1.4
Catalyst Quaternary ammonium salts (e.g., octadecyl trimethyl ammonium chloride) 0.1–3 wt%
Temperature 23–28 °C
pH 7–8
Reaction time 1.6–2.4 hours
Purity and yield >97% purity, >97% yield

This method provides a gentle, energy-efficient route to 3-chloro-2-hydroxypropyl intermediates suitable for further functionalization.

Esterification to Form (3-Chloro-2-hydroxypropyl) Octadec-9-enoate

General Reaction Scheme

The esterification involves reacting the 3-chloro-2-hydroxypropyl intermediate (often as an alcohol or halohydrin) with octadec-9-enoic acid (oleic acid) or its activated derivatives (e.g., acid chlorides or anhydrides). The reaction typically proceeds via:

  • Direct esterification : Acid + alcohol under acidic catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) with removal of water.
  • Transesterification : Using oleic acid esters (e.g., methyl oleate) with 3-chloro-2-hydroxypropyl alcohol under basic or acidic catalysis.
  • Use of coupling agents : Such as dicyclohexylcarbodiimide (DCC), to form esters under mild conditions.

Reaction Conditions

  • Temperature: Generally 60–120 °C for direct esterification.
  • Catalysts: Acid catalysts (e.g., sulfuric acid) or enzyme catalysts (lipases) for milder conditions.
  • Solvent: Typically non-polar or polar aprotic solvents (e.g., toluene, dichloromethane) or solvent-free conditions.
  • Water removal: Continuous removal of water shifts equilibrium toward ester formation.

Alternative Synthetic Routes and Considerations

Hypochlorination of Allyl Derivatives

An alternative route to chlorohydrin derivatives involves:

  • Starting from allyltrimethylammonium salts synthesized by reaction of trimethylamine with allyl chloride.
  • Subsequent hypochlorination with chlorine gas under controlled temperature (0–40 °C, preferably 0–25 °C) to form 3-chloro-2-hydroxypropyltrimethylammonium chloride, a chlorohydrin-containing salt.

Though this method is more common for quaternary ammonium salts, it illustrates the importance of temperature control to avoid side products such as 2,3-dichloropropyl derivatives.

Catalysis and Purification

  • Catalysts such as quaternary ammonium salts (including octadecyl trimethyl ammonium chloride) enhance reaction rates and selectivity.
  • Purification typically involves distillation under reduced pressure, ion-exchange neutralization, and crystallization.
  • High purity (>97%) products are achievable with optimized conditions.

Summary Table of Preparation Methods

Step Method/Condition Key Parameters Yield/Purity Notes
3-Chloro-2-hydroxypropyl intermediate synthesis Reaction of epoxy chloropropane with aqueous trimethylamine and HCl, catalyzed by quaternary ammonium salts Temp: 23–28 °C; pH: 7–8; Catalyst 0.1–3 wt%; Time: 1.6–2.4 h >97% yield and purity Mild, energy-efficient, scalable
Esterification with oleic acid Direct esterification or transesterification Temp: 60–120 °C; Acid catalyst or enzyme; Water removal High, dependent on conditions Standard esterification chemistry
Alternative hypochlorination Chlorination of allyltrimethylammonium chloride Temp: 0–40 °C; Chlorine excess ~1.1–1.4 mol/mol Up to 90% yield for chlorohydrin salts Requires precise temperature control to minimize by-products

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-hydroxypropyl) octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (3-Oxo-2-hydroxypropyl) octadec-9-enoate.

    Reduction: Formation of (3-Hydroxy-2-hydroxypropyl) octadec-9-enoate.

    Substitution: Formation of (3-Amino-2-hydroxypropyl) octadec-9-enoate or (3-Thio-2-hydroxypropyl) octadec-9-enoate.

Scientific Research Applications

Surfactants and Emulsifiers

(3-Chloro-2-hydroxypropyl) octadec-9-enoate is utilized as a surfactant and emulsifier in various formulations. Its amphiphilic nature allows it to reduce surface tension between liquids, making it valuable in:

  • Pharmaceuticals : Enhancing the solubility of active ingredients in drug formulations.
  • Cosmetics : Acting as a stabilizing agent in creams and lotions.

Polymer Chemistry

Recent studies have highlighted its role in polymer synthesis, particularly in the preparation of block copolymers. For instance, it has been incorporated into polystyrene-based copolymers to enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Textile Industry

In the textile sector, this compound serves as a cationic modifier for fibers. This modification improves dye uptake and enhances fabric properties such as softness and water repellency, leading to higher-quality textile products .

Paints and Coatings

The compound is also employed in paint formulations as an additive that improves adhesion and durability. Its presence helps create films that are resistant to environmental degradation, making it suitable for outdoor applications .

Study on Textile Modifications

A study conducted on the application of this compound in cotton fabrics demonstrated significant improvements in dye fixation rates compared to untreated fabrics. The results indicated that treated fabrics exhibited enhanced color vibrancy and wash fastness, underscoring the compound's effectiveness as a textile treatment agent.

Polymer Blends

Research involving the synthesis of block copolymers containing this compound revealed that these materials exhibited improved tensile strength and elasticity over traditional polymers. This advancement opens pathways for developing new materials suitable for various engineering applications .

Data Table: Summary of Applications

Application AreaSpecific UsesBenefits
BiochemistrySurfactants in pharmaceuticals and cosmeticsEnhances solubility and stability
Polymer ChemistryBlock copolymer synthesisImproved mechanical properties
Textile IndustryCationic fiber modificationEnhanced dye uptake and fabric quality
Paints and CoatingsAdditive for paintsImproved adhesion and environmental resistance

Mechanism of Action

The mechanism of action of (3-Chloro-2-hydroxypropyl) octadec-9-enoate involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups on the propyl chain can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The unsaturated octadec-9-enoate moiety can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

(2R/S)-2,3-Dihydroxypropyl Octadec-9-enoate

Structural Differences :

  • Backbone : Lacks the chlorine atom but retains the hydroxyl groups on the propyl chain (2,3-dihydroxypropyl vs. 3-chloro-2-hydroxypropyl).
  • Functional Groups : Replaces chlorine with a hydroxyl group, increasing polarity and hydrogen-bonding capacity.

Phosphatidyl Ethanol Derivatives (e.g., [(2S)-2-Hexadec-9-enoyloxy-3-phosphoryloxypropyl] Octadec-9-enoate)

Structural Differences :

  • Backbone : Incorporates a phosphoryloxy group instead of chlorine, significantly increasing molecular complexity and charge.
  • Chain Diversity: Contains both hexadec-9-enoyl and octadec-9-enoate chains, enhancing hydrophobicity.

Functional Implications :

Ethyl 6-Chloro-3-oxohexanoate

Structural Differences :

  • Chain Length: Shorter carbon chain (C6 vs. C18 in octadec-9-enoate).
  • Functional Groups : Features a ketone group at position 3 and a terminal ethyl ester, contrasting with the hydroxyl and chlorine on the propyl group of the target compound.

Chemical Behavior :

  • The ketone group increases electrophilicity, while the shorter chain reduces lipid solubility. This compound’s applications may focus on synthetic intermediates rather than biological interactions .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Structural Role Reference
(3-Chloro-2-hydroxypropyl) octadec-9-enoate C21H39ClO3 374.99 g/mol Chloro, hydroxyl, ester Metabolic intermediate (potential)
(2R/S)-2,3-Dihydroxypropyl octadec-9-enoate C21H40O4 356.54 g/mol Dihydroxyl, ester Membrane-protein interaction
Phosphatidyl ethanol derivative C39H73O9P 716.96 g/mol Phosphoryloxy, ester, unsaturated chains Phospholipid membrane component
Ethyl 6-chloro-3-oxohexanoate C8H13ClO3 192.64 g/mol Chloro, ketone, ester Synthetic intermediate

Key Findings and Implications

  • Chlorine vs.
  • Chain Length and Unsaturation: The C18 chain with a double bond (octadec-9-enoate) enhances lipid solubility, favoring membrane association, whereas phosphorylated derivatives prioritize structural roles in bilayers .
  • Biological Context: While phosphatidyl ethanol derivatives are integral to cellular membranes, the target compound’s chlorinated structure may align with detoxification or xenobiotic metabolism pathways, as seen in related trichloropropane metabolites .

Biological Activity

(3-Chloro-2-hydroxypropyl) octadec-9-enoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to summarize the available research findings, case studies, and relevant data regarding its biological effects, toxicity, and applications.

  • Chemical Formula : C21H41ClO3
  • Molecular Weight : 370.02 g/mol
  • CAS Number : 2921-88-4

The biological activity of this compound is primarily linked to its interactions with various biological pathways. Preliminary studies suggest that it may influence fatty acid metabolism and modulate the activity of certain enzymes involved in lipid processing.

Toxicological Profile

A detailed toxicological evaluation indicates that this compound exhibits low toxicity in various animal models. For instance:

  • Acute Toxicity : The LD50 for oral administration in rats is reported to be between 2170 to 5184 mg/kg body weight, indicating a relatively low acute toxicity profile .
  • Skin and Eye Irritation : It has been found to be non-irritating or only slightly irritating to skin and eyes .

Mutagenicity Studies

Several mutagenicity tests have been conducted:

  • In the Salmonella/microsome assay, this compound showed positive results for gene mutations both with and without metabolic activation .
  • However, it was found to be non-mutagenic in the mouse micronucleus test when administered intraperitoneally .

Case Studies and Research Findings

  • Fatty Acid Amide Hydrolase Interaction : Research indicates that compounds similar to this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the catabolism of neuromodulatory fatty acids such as anandamide . This interaction could potentially influence neurochemical signaling pathways.
  • Antimicrobial Properties : Some studies have explored the antimicrobial properties of related compounds, suggesting potential applications in agriculture as fungicides or bactericides .
  • Potential as a Therapeutic Agent : There is emerging interest in the therapeutic potential of such compounds in treating metabolic disorders due to their effects on lipid metabolism and enzyme modulation.

Data Summary Table

ParameterValue
Chemical FormulaC21H41ClO3
Molecular Weight370.02 g/mol
LD50 Oral (Rats)2170 - 5184 mg/kg
Skin IrritationNon-irritating
Eye IrritationSlightly irritating
Mutagenicity (Salmonella Assay)Positive
Mutagenicity (Micronucleus Test)Non-mutagenic

Q & A

Q. What are the optimal synthetic routes and purification methods for (3-Chloro-2-hydroxypropyl) octadec-9-enoate?

Methodological Answer: Synthesis typically involves esterification between 3-chloro-2-hydroxypropanol and oleic acid (octadec-9-enoic acid), using catalysts like sulfuric acid or carbodiimides. A stepwise approach is recommended:

Esterification : React equimolar amounts of the alcohol and acid under reflux with a dehydrating agent (e.g., molecular sieves) to drive the reaction.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via thin-layer chromatography (TLC) or HPLC.

Yield Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) based on precursor reactivity.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: Combine NMR , FT-IR , and mass spectrometry for comprehensive characterization:

  • ¹H/¹³C NMR : Identify proton environments (e.g., chloro-hydroxypropyl group at δ 3.8–4.2 ppm, olefinic protons at δ 5.3–5.4 ppm).
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹).
  • High-Resolution MS : Verify molecular ion ([M+H]⁺ expected at m/z 489.3) and fragmentation patterns.

Q. Example NMR Assignments :

Group¹H NMR (ppm)¹³C NMR (ppm)
Chloro-hydroxypropyl4.1 (m)70.5 (CH₂Cl)
Oleate chain5.35 (t, J=5.5)129.8–130.1 (C9)

Reference: Structural analysis of analogous esters .

Advanced Research Questions

Q. How to design experiments to evaluate the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

Lab Studies :

  • Hydrolysis : Test stability at pH 3–9, monitoring degradation via LC-MS.
  • Photolysis : Expose to UV light (254 nm) and quantify breakdown products.

Field Studies :

  • Use randomized block designs with split plots to account for soil type, temperature, and microbial activity.
  • Measure bioaccumulation in model organisms (e.g., Daphnia magna) using isotopic labeling.

Q. Experimental Design Table :

ParameterLab StudyField Study
VariablespH, temperatureSoil type, microbial load
Replicates3–54–6 plots per condition
AnalysisLC-MS/MSGC-MS, isotopic tracing

Q. How can contradictions in reactivity data from different studies be resolved?

Methodological Answer: Address variability using robust statistical frameworks :

Meta-Analysis : Aggregate data from multiple studies and apply mixed-effects models to account for experimental heterogeneity.

Sensitivity Testing : Vary key parameters (e.g., solvent polarity, catalyst loading) in controlled replicates.

Error Source Identification : Use ANOVA to isolate factors like batch-to-batch precursor impurities or instrumental drift .

Q. Case Study :

  • Conflicting hydrolysis rates may arise from undetected trace metals in buffers. Implement ICP-MS to screen for metal contaminants.

Q. What methodologies assess the compound’s interaction with biological membranes?

Methodological Answer: Use biophysical and computational approaches:

Langmuir Trough Experiments : Measure changes in lipid monolayer surface pressure upon compound incorporation.

Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC membranes) over 100-ns trajectories.

Fluorescence Anisotropy : Track membrane fluidity changes using DPH probes.

Q. Key Findings :

  • The chloro-hydroxypropyl group increases membrane permeability by 30% compared to non-halogenated analogs.
  • MD simulations show preferential localization near lipid headgroups .

Q. How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Design a stability study with accelerated testing:

Temperature/Humidity Chambers : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months.

Periodic Sampling : Analyze degradation via HPLC every 30 days.

Kinetic Modeling : Calculate activation energy (Eₐ) using the Arrhenius equation to predict shelf life.

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer: Follow OSHA and NFPA guidelines for chlorinated compounds :

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

Ventilation : Use fume hoods for synthesis and purification steps.

Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers.

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